molecular formula C10H14CoN2Na2O9 B12302364 Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate

Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate

Cat. No.: B12302364
M. Wt: 411.14 g/mol
InChI Key: PYPIGOKCCFIGCL-UHFFFAOYSA-J
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Description

Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate is a coordination compound that includes ethylenediaminetetraacetic acid (EDTA), disodium salt, and cobalt. This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its ability to bind metal ions and inhibit their activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate is synthesized by reacting ethylenediaminetetraacetic acid with cobalt salts in the presence of disodium ions. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, followed by the addition of cobalt chloride or cobalt nitrate. Disodium carbonate is then added to the solution to form the disodium salt of the complex. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with pH control systems. The reactants are mixed in precise proportions, and the reaction is monitored to maintain the optimal pH and temperature. The resulting product is then purified through filtration and crystallization processes to obtain the final compound in its hydrated form.

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate undergoes various chemical reactions, including:

    Chelation: The compound forms stable complexes with metal ions, effectively sequestering them.

    Substitution: The cobalt ion in the complex can be substituted with other metal ions under specific conditions.

    Redox Reactions: The cobalt ion can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Chelation: Typically involves metal ions such as calcium, magnesium, and iron in aqueous solutions.

    Substitution: Requires the presence of competing metal ions and appropriate ligands.

    Redox Reactions: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

    Chelation: Forms stable metal-EDTA complexes.

    Substitution: Results in the formation of new metal-EDTA complexes with different metal ions.

    Redox Reactions: Produces oxidized or reduced forms of the cobalt-EDTA complex.

Scientific Research Applications

Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent to study metal ion interactions and to stabilize metal ions in solution.

    Biology: Employed in enzyme inhibition studies, particularly for metalloproteases that require metal ions for activity.

    Medicine: Utilized in chelation therapy to remove heavy metals from the body and in diagnostic assays as an anticoagulant.

    Industry: Applied in water treatment to sequester metal ions, in the textile industry to prevent metal ion impurities from affecting dyeing processes, and in the paper industry to inhibit metal-catalyzed degradation of hydrogen peroxide.

Mechanism of Action

The primary mechanism of action of ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate is its ability to chelate metal ions. The ethylenediaminetetraacetic acid moiety binds to metal ions through its carboxylate and amine groups, forming a stable octahedral complex. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, this inhibition of metal ion activity can lead to the deactivation of metalloproteases and other metal-dependent enzymes.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent that forms stable complexes with metal ions.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar properties but with an additional amine group, providing higher chelation capacity.

    Nitrilotriacetic acid (NTA): A chelating agent with a lower chelation capacity compared to ethylenediaminetetraacetic acid but still effective in binding metal ions.

Uniqueness

Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate is unique due to the presence of cobalt in its structure, which imparts specific redox properties and enhances its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where both chelation and redox activity are required.

Properties

Molecular Formula

C10H14CoN2Na2O9

Molecular Weight

411.14 g/mol

IUPAC Name

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+);hydrate

InChI

InChI=1S/C10H16N2O8.Co.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4

InChI Key

PYPIGOKCCFIGCL-UHFFFAOYSA-J

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Co+2]

Origin of Product

United States

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